molecular formula C18H21NO2 B3866865 2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylbenzyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylbenzyl)ethanamine

Cat. No. B3866865
M. Wt: 283.4 g/mol
InChI Key: AMUBBYYRCYXCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylbenzyl)ethanamine, also known as 2C-B, is a synthetic psychoactive substance that belongs to the phenethylamine family. It was first synthesized in the 1970s by Alexander Shulgin and has gained popularity as a recreational drug due to its hallucinogenic properties. However, in recent years, there has been growing interest in the scientific research application of 2C-B due to its potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylbenzyl)ethanamine is not fully understood, but it is believed to act as a partial agonist of the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylbenzyl)ethanamine has been shown to induce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It may also affect heart rate, blood pressure, and body temperature. These effects are thought to be mediated by the drug's interaction with the serotonin 2A receptor and other neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylbenzyl)ethanamine in lab experiments is its low toxicity profile and relatively safe profile. It is also easy to synthesize and can be obtained in pure form. However, one limitation is that its effects can be difficult to quantify and may vary depending on the individual's physiology and mental state.

Future Directions

There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylbenzyl)ethanamine. One area of interest is its potential as a treatment for depression, anxiety, and PTSD. Studies have shown promising results in this area, but further research is needed to fully understand its therapeutic potential. Another area of interest is its potential as a tool for studying the neurobiology of perception and cognition. Finally, there is a need for further research on the long-term effects of 2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylbenzyl)ethanamine use, particularly in the context of recreational use.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylbenzyl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylbenzyl)ethanamine has a low toxicity profile and is well-tolerated by patients, making it a promising candidate for further research.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-3-5-16(14(2)9-13)11-19-8-7-15-4-6-17-18(10-15)21-12-20-17/h3-6,9-10,19H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUBBYYRCYXCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylbenzyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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